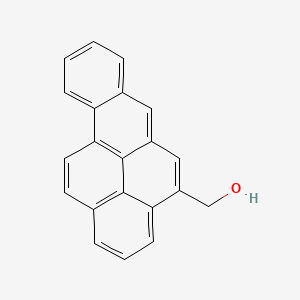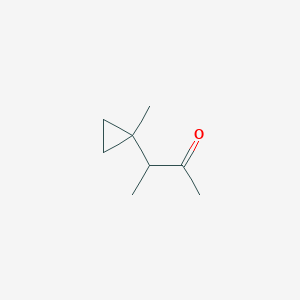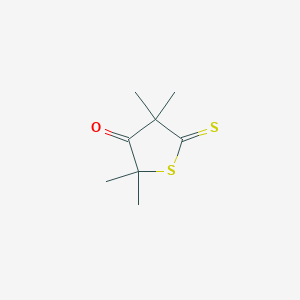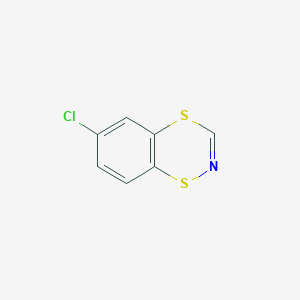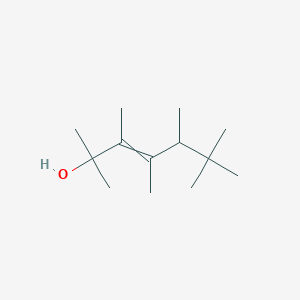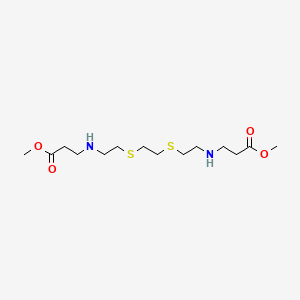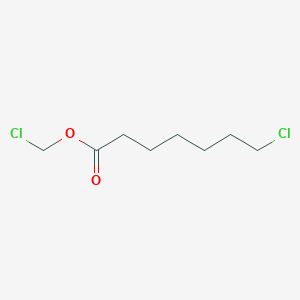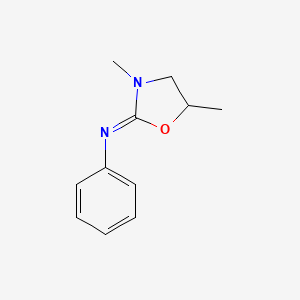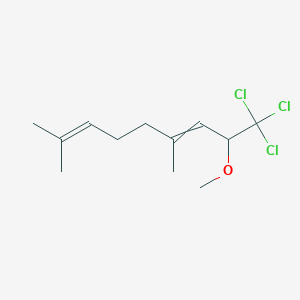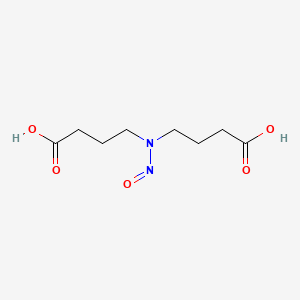
Butanoic acid, 4-(3-carboxypropylnitrosoamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is a specialized organic compound that falls under the category of carboxylic acids This compound is characterized by the presence of a butanoic acid backbone with a nitrosoamino group attached to a carboxypropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- typically involves the reaction of butanoic acid derivatives with nitroso compounds under controlled conditions. One common method includes the nitration of butanoic acid followed by the introduction of a carboxypropyl group through a series of substitution reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing advanced chemical reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial during industrial production due to the potential hazards associated with nitroso compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The carboxypropyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted carboxypropyl compounds. These products can be further utilized in various chemical syntheses and applications.
Applications De Recherche Scientifique
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid: A simple carboxylic acid with a similar backbone but lacking the nitrosoamino group.
4-Aminobutyric acid: Contains an amino group instead of a nitrosoamino group.
N-Nitroso-N-methyl-4-aminobutyric acid: A related compound with a methyl group attached to the nitrosoamino group.
Uniqueness
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is unique due to the presence of both a carboxypropyl side chain and a nitrosoamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
79448-01-4 |
|---|---|
Formule moléculaire |
C8H14N2O5 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-[3-carboxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H14N2O5/c11-7(12)3-1-5-10(9-15)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
FTBUVBPMPRXBPY-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CN(CCCC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


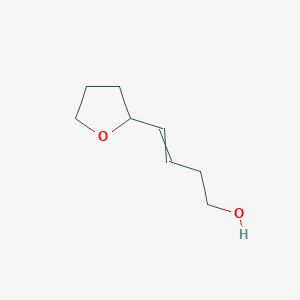
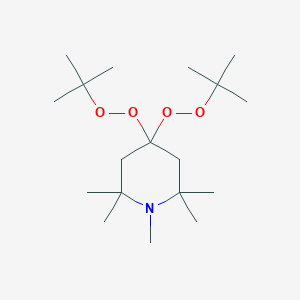
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
